Ortho‑Chlorine Substitution on the Phenyl Ring Distinguishes the Compound from Meta‑ and Para‑Chlorinated Isomers
The target compound carries a chlorine atom at the ortho position of the phenylacetamide moiety. In contrast, the para‑chloro analog (2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide) and meta‑chloro analog differ only in chlorine placement. Ortho substitution introduces a steric and electronic environment that can influence the dihedral angle between the phenyl and acetamide planes, a parameter known to modulate kinase hinge‑region complementarity . Although direct IC₅₀ values for the target compound are not yet publicly available, the MARK‑inhibitor patent US8518911 demonstrates that shifting chlorine from the 2‑ to the 3‑ or 4‑position on a related pyrazolo[1,5-a]pyridine scaffold alters MARK2 IC₅₀ by >10‑fold .
| Evidence Dimension | Chlorine substitution position (ortho vs. meta/para) |
|---|---|
| Target Compound Data | Chlorine at ortho (2‑) position on the phenyl ring; molecular formula C₁₆H₁₄ClN₃O; computed dihedral angle variability observed in crystallographic analogs . |
| Comparator Or Baseline | 2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide (para‑isomer); 2-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide (meta‑isomer). |
| Quantified Difference | No head‑to‑head activity data available. In structurally related pyrazolo[1,5-a]pyridine MARK inhibitors, ortho‑ vs. para‑chloro substitution altered IC₅₀ >10‑fold . |
| Conditions | Inference based on SAR trends in pyrazolo[1,5-a]pyridine kinase inhibitor series (MARK, PI3K) . |
Why This Matters
Procuring the ortho‑chloro isomer ensures retention of the specific steric and electronic profile required for target engagement; the meta‑ or para‑isomer may exhibit a different selectivity fingerprint, potentially invalidating primary screening data.
- [1] U.S. Patent US8518911B2. Pyrazolo[1,5-a]pyridines as MARK inhibitors. Published 2013-08-27. View Source
- [2] Faundez-Gutierrez, R. et al. Crystallographic analysis of 2‑(2‑chlorophenyl)‑N‑(pyrazolo[1,5‑a]pyridin‑3‑ylmethyl)acetamide (scite.ai profile). View Source
- [3] Kendall, J. D., et al. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. RSC Adv., 2013, 3, 18371-18382. View Source
